6-Chloro-4,5-dimethylpyridazin-3-amine
Overview
Description
6-Chloro-4,5-dimethylpyridazin-3-amine is a heterocyclic compound with the molecular formula C6H8ClN3 and a molecular weight of 157.6 g/mol . It is a member of the pyridazine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2.
Preparation Methods
The synthesis of 6-Chloro-4,5-dimethylpyridazin-3-amine typically involves the reaction of 3,6-dichloro-4,5-dimethylpyridazine with ammonia or an amine under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to ensure optimal yield. Industrial production methods may involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
6-Chloro-4,5-dimethylpyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines or alcohols.
Scientific Research Applications
6-Chloro-4,5-dimethylpyridazin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-4,5-dimethylpyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
6-Chloro-4,5-dimethylpyridazin-3-amine can be compared with other similar compounds, such as:
3-Amino-4,5-dimethylpyridazine: Lacks the chlorine atom at position 6, resulting in different reactivity and biological activity.
This compound: Similar structure but may have different pharmacological properties due to the position of the amino group.
3,6-Dichloro-4,5-dimethylpyridazine: Contains two chlorine atoms, making it more reactive in substitution reactions.
Properties
IUPAC Name |
6-chloro-4,5-dimethylpyridazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-3-4(2)6(8)10-9-5(3)7/h1-2H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQKWJMDQIXMEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN=C1N)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426291 | |
Record name | 6-Chloro-4,5-dimethylpyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76593-36-7 | |
Record name | 6-Chloro-4,5-dimethylpyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-6-chloro-4,5-dimethylpyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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